![molecular formula C19H20N6O2 B2722571 3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396812-18-2](/img/structure/B2722571.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibacterial Activity : Compounds structurally related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide have demonstrated significant antibacterial activities. For instance, nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which include similar structures, have shown effectiveness against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).
Anti-Inflammatory and Analgesic Effects
- Anti-inflammatory and Analgesic Agents : Some derivatives of 4(3H)-quinazolinone, which is closely related to the chemical , have been synthesized and screened for potential anti-inflammatory and analgesic activity (Farag et al., 2012).
Anticonvulsant Activity
- Hybrid Compounds for Anticonvulsant Activity : Studies have been conducted on hybrid compounds derived from similar structures that showed promising anticonvulsant activity. These studies contribute to understanding the potential use of such compounds in treating seizures (Kamiński et al., 2015).
Antitumor and Anticancer Potential
- Antitumor Activity : Novel series of benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These studies are crucial in exploring the potential of such compounds in cancer treatment (Al-Suwaidan et al., 2016).
Inhibitory Effects on Blood Coagulation Factors
- Inhibition of Blood Coagulation Factors : Certain compounds within this chemical family have demonstrated inhibitory activity against blood coagulation factors Xа and XIa, which is significant in the context of anticoagulant research (Potapov et al., 2021).
Mechanism of Action
Quinazolinones
Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities .
Pyrimidines
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are involved in many biological processes, serving as the basic structure for a number of nucleotides, including uracil, thymine, and cytosine, which are components of nucleic acids .
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(23-16-11-17(21-12-20-16)24-8-3-4-9-24)7-10-25-13-22-15-6-2-1-5-14(15)19(25)27/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGIWCMLBCJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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